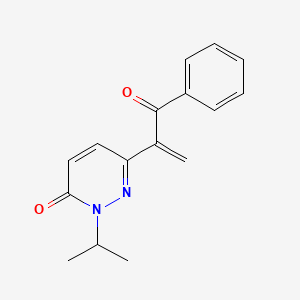
6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-(propan-2-yl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of pyridazinones. Its molecular formula is C16H16N2O2, and it has a molecular weight of 268.31 g/mol. This compound features a unique structure that includes a pyridazine ring and a phenylpropene moiety, which contributes to its biological activity.
Chemical Structure
The structural characteristics of the compound are pivotal for its biological activity. The presence of multiple functional groups, including a 3-oxo group and a phenyl substituent, enhances its reactivity and therapeutic potential.
| Property | Value |
|---|---|
| CAS Number | 671201-39-1 |
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 6-(3-Oxo-3-phenylprop-1-en-2-yl)-2-propan-2-ylpyridazin-3-one |
| Purity | Typically ≥95% |
Antiplatelet Activity
Research indicates that this compound exhibits significant antiplatelet activity. Studies have shown that related pyridazinones can inhibit platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases. The compound's ability to interfere with signaling pathways involved in platelet activation has been highlighted, although detailed mechanisms remain to be elucidated.
Antimicrobial Properties
In addition to its antiplatelet effects, this compound has demonstrated antimicrobial properties. Pyridazinones have been noted for their ability to combat various bacterial strains, making them candidates for further pharmacological investigation.
Anticancer Potential
The anticancer properties of pyridazinones, including this specific compound, have also been explored. Compounds within this class may exhibit cytotoxic effects against different cancer cell lines. The structure of this compound could be pivotal in enhancing its efficacy against tumors due to the presence of the phenyl group, which is often associated with increased biological activity.
Study on Antiplatelet Mechanism
A study published in a pharmacological journal evaluated the antiplatelet effects of various pyridazinones, including our compound of interest. The results indicated that it effectively inhibited platelet aggregation induced by ADP and collagen, showcasing its potential as a therapeutic agent for preventing thrombotic events.
Antimicrobial Activity Evaluation
Another research effort assessed the antimicrobial properties of several derivatives of pyridazinones, revealing that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the structure can enhance antimicrobial efficacy .
Properties
CAS No. |
671201-39-1 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-(3-oxo-3-phenylprop-1-en-2-yl)-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C16H16N2O2/c1-11(2)18-15(19)10-9-14(17-18)12(3)16(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
BEPTXFWSVOLQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















